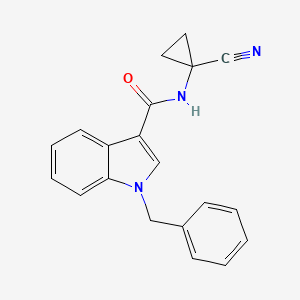

![molecular formula C23H22N2O4S B2741482 4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922093-72-9](/img/structure/B2741482.png)

4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

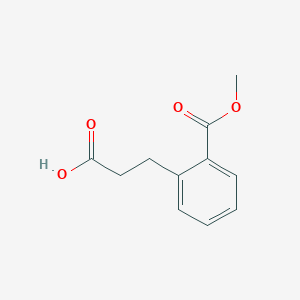

The compound “4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a derivative of dibenzo[b,f][1,4]thiazepine . It is not intended for human or veterinary use and is available for research purposes.

Molecular Structure Analysis

The molecular formula of the compound is C23H22N2O4S, and it has a molecular weight of 422.5. The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 528.2±50.0 °C . Its density is 1.39 g/cm3 .Applications De Recherche Scientifique

Photochemical Studies : Sulfamethoxazole, a compound closely related to the one , shows significant photolability, leading to primary photoproducts through photoisomerization. This research area could be relevant to understanding the photochemical properties of similar compounds (Wei Zhou & D. Moore, 1994).

Environmental Analysis : Techniques like low-pressurized microwave-assisted extraction have been developed for determining benzenesulfonamides in soil samples. This application is essential for environmental monitoring and contamination assessment (Andrea Speltini et al., 2016).

Cancer Research and DNA Interactions : Mixed-ligand copper(II)-sulfonamide complexes, which include benzenesulfonamides, have been studied for their ability to bind to DNA and exhibit anticancer activity. These complexes can induce apoptosis in cancer cells, making them significant in therapeutic research (M. González-Álvarez et al., 2013).

Pharmacological Studies : There is research exploring the synthesis and bioactivity of benzenesulfonamide derivatives, particularly focusing on their cytotoxic activities and potential as enzyme inhibitors. These studies are crucial in drug development and understanding molecular interactions (H. Gul et al., 2016).

Photosensitizers in Cancer Treatment : Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups has shown potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, crucial for Type II photosensitization mechanisms (M. Pişkin et al., 2020).

Synthesis of Protective Groups : Studies on the total synthesis of complex organic compounds have utilized isopropyl ethers as phenolic protective groups. This research is significant in organic chemistry for developing new synthetic pathways (T. Sala & M. V. Sargent, 1979).

Propriétés

IUPAC Name |

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-14(2)16-5-8-18(9-6-16)30(27,28)25-17-7-11-21-19(13-17)23(26)24-20-12-15(3)4-10-22(20)29-21/h4-14,25H,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTURYMZVJSFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

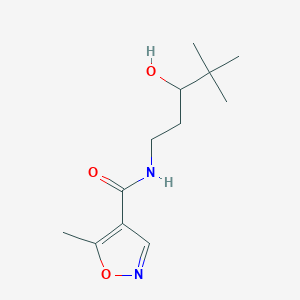

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide](/img/structure/B2741400.png)

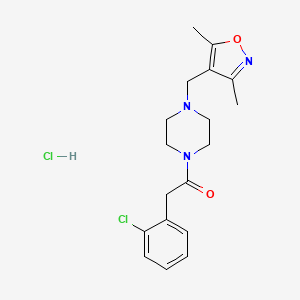

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2741407.png)

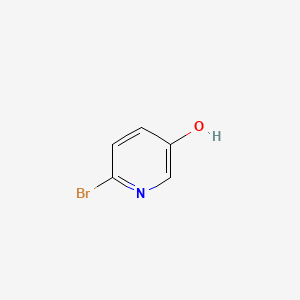

![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2741414.png)

![(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2741416.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)